Cas no 54232-03-0 (6-Chloro-5-methylpyridin-3-ol)

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative with notable utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its chloro and methyl substituents enhance reactivity, enabling selective functionalization for the development of complex molecules. The hydroxyl group at the 3-position offers additional sites for derivatization, making it valuable for constructing heterocyclic frameworks. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its structural features are particularly advantageous in medicinal chemistry for designing bioactive compounds, including potential enzyme inhibitors or receptor modulators. High purity and well-defined chemical properties support its reliable use in research and industrial processes.
6-Chloro-5-methylpyridin-3-ol structure
6-Chloro-5-methylpyridin-3-ol structure
Product name:6-Chloro-5-methylpyridin-3-ol
CAS No:54232-03-0
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD11519295
CID:839637
PubChem ID:12852015

6-Chloro-5-methylpyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinol, 6-chloro-5-methyl-
    • 2-Bromo-5-hydroxy-3-methylpyridine
    • 2-BROMO-5-HYDROXY-3-PICOLINE
    • 2-Chloro-3-methyl-5-hydroxypyridine
    • 2-CHLORO-5-HYDROXY-3-METHYL PYRDINE
    • 2-Chloro-5-hydroxy-3-methylpyridine
    • 2-Chloro-5-hydroxy-3-picoline
    • 6-Chloro-5-methyl-pyridin-3-ol
    • 6-Chloro-5-methylpyridin-3-ol
    • 2-Chloro-5-Hydroxy-3-Methylpyrdine
    • 6-CHLORO-5-METHYL-3-PYRIDINOL
    • PubChem12478
    • 6-chloro-5-methylpyridine-3-ol
    • UGDSWVXJJFIVAH-UHFFFAOYSA-N
    • TRA0094053
    • PB31577
    • RP20873
    • SY024020
    • SC-0
    • MDL: MFCD11519295
    • Inchi: 1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3
    • InChI Key: UGDSWVXJJFIVAH-UHFFFAOYSA-N
    • SMILES: ClC1C(C([H])([H])[H])=C([H])C(=C([H])N=1)O[H]

Computed Properties

  • Exact Mass: 143.01400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Density: 1.313±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 352.9℃ at 760 mmHg
  • Solubility: Slightly soluble (12 g/l) (25 º C),
  • PSA: 33.12000
  • LogP: 1.74900

6-Chloro-5-methylpyridin-3-ol Security Information

6-Chloro-5-methylpyridin-3-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-5-methylpyridin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-316792-0.05g
6-chloro-5-methylpyridin-3-ol
54232-03-0 95%
0.05g
$19.0 2023-09-05
Enamine
EN300-316792-0.25g
6-chloro-5-methylpyridin-3-ol
54232-03-0 95%
0.25g
$36.0 2023-09-05
Enamine
EN300-316792-0.5g
6-chloro-5-methylpyridin-3-ol
54232-03-0 95%
0.5g
$57.0 2023-09-05
eNovation Chemicals LLC
Y1219841-5g
2-BROMO-5-HYDROXY-3-PICOLINE
54232-03-0 97%
5g
$510 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C19270-100mg
6-Chloro-5-methylpyridin-3-ol
54232-03-0 96%
100mg
¥116.0 2023-09-08
eNovation Chemicals LLC
D955542-5g
6-Chloro-5-methylpyridin-3-ol
54232-03-0 95+%
5g
$145 2024-06-07
Enamine
EN300-316792-0.1g
6-chloro-5-methylpyridin-3-ol
54232-03-0 95%
0.1g
$25.0 2023-09-05
TRC
C367673-500mg
6-Chloro-5-methylpyridin-3-ol
54232-03-0
500mg
$ 135.00 2022-04-01
Apollo Scientific
OR345498-250mg
2-Chloro-5-hydroxy-3-methylpyridine
54232-03-0 98%
250mg
£17.00 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121669-5G
6-chloro-5-methylpyridin-3-ol
54232-03-0 97%
5g
¥ 1,016.00 2023-04-13

6-Chloro-5-methylpyridin-3-ol Production Method

Additional information on 6-Chloro-5-methylpyridin-3-ol

Introduction to 6-Chloro-5-methylpyridin-3-ol (CAS No. 54232-03-0)

6-Chloro-5-methylpyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 54232-03-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The structural features of 6-Chloro-5-methylpyridin-3-ol, including the presence of a chlorine substituent at the 6-position and a methyl group at the 5-position, along with a hydroxyl group at the 3-position, contribute to its unique chemical properties and reactivity. These structural elements make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The relevance of 6-Chloro-5-methylpyridin-3-ol in modern chemical biology is underscored by its role in the development of novel therapeutic agents. Recent advancements in drug discovery have highlighted the importance of pyridine derivatives in addressing a wide range of diseases, including infectious diseases, cancer, and neurological disorders. The compound’s ability to serve as a building block for more complex molecules has made it a focal point in synthetic organic chemistry. Researchers have leveraged its structural framework to design and develop new compounds with enhanced efficacy and reduced toxicity.

In particular, the hydroxyl group in 6-Chloro-5-methylpyridin-3-ol provides a versatile site for further functionalization, enabling chemists to introduce additional substituents or linkages that can modulate biological activity. This flexibility has been exploited in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. For instance, derivatives of 6-Chloro-5-methylpyridin-3-ol have been investigated for their potential to inhibit specific kinases involved in tumor growth and progression. Preliminary studies suggest that these derivatives exhibit promising inhibitory effects on certain kinases while maintaining selectivity, thereby reducing off-target effects.

The chlorine substituent at the 6-position of 6-Chloro-5-methylpyridin-3-ol also plays a crucial role in its reactivity and function. Chlorinated pyridines are known to participate in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental in constructing complex molecular architectures. These reactions are often catalyzed by transition metals such as palladium and copper, facilitating the introduction of new functional groups or connectivity patterns. The ability to undergo such transformations makes 6-Chloro-5-methylpyridin-3-ol an indispensable tool in medicinal chemistry.

Recent research has also explored the pharmacokinetic properties of compounds derived from 6-Chloro-5-methylpyridin-3-ol. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Studies have shown that modifications around the pyridine core can significantly influence these properties. For example, optimizing lipophilicity through strategic substitution can enhance oral bioavailability, while minimizing metabolic liability can prolong circulation time and improve therapeutic efficacy.

The agrochemical sector has also recognized the value of 6-Chloro-5-methylpyridin-3-ol as a precursor for developing novel pesticides and herbicides. Pyridine-based compounds are widely used due to their effectiveness in protecting crops from pests and diseases. Researchers have synthesized various derivatives of 6-Chloro-5-methylpyridin-3-ol that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. These derivatives offer an alternative to traditional herbicides, providing farmers with more sustainable and environmentally friendly options.

The synthesis of 6-Chloro-5-methylpyridin-3-ol itself is an area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve yields and reduce reaction times. Additionally, green chemistry principles have been integrated into these processes to minimize waste and hazardous byproducts, aligning with global efforts toward sustainable chemical manufacturing.

In conclusion,6-Chloro-5-methylpyridin-3-ol (CAS No. 54232-03) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic benefits. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemistry.

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